(4-Ethylphenyl)(m-tolyl)methanol
Description
(4-Ethylphenyl)(m-tolyl)methanol is a diarylmethanol derivative featuring a 4-ethylphenyl group (para-ethyl-substituted benzene) and an m-tolyl group (meta-methyl-substituted benzene) attached to a central hydroxymethyl (–CH₂OH) group. Its molecular formula is C₁₆H₁₈O, with a molecular weight of 226.31 g/mol.
Properties
IUPAC Name |
(4-ethylphenyl)-(3-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-3-13-7-9-14(10-8-13)16(17)15-6-4-5-12(2)11-15/h4-11,16-17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJIFEMHQGINKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901257708 | |
| Record name | Benzenemethanol, α-(4-ethylphenyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901257708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844683-29-0 | |
| Record name | Benzenemethanol, α-(4-ethylphenyl)-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844683-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, α-(4-ethylphenyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901257708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)(m-tolyl)methanol typically involves the reaction of 4-ethylbenzaldehyde with m-tolylmagnesium bromide (a Grignard reagent) in an ether solvent. The reaction proceeds as follows:
Formation of Grignard Reagent: m-Tolyl bromide reacts with magnesium in dry ether to form m-tolylmagnesium bromide.
Grignard Reaction: The Grignard reagent is then reacted with 4-ethylbenzaldehyde to form the desired alcohol.
The reaction conditions generally include:
- Anhydrous ether as the solvent.
- Low temperatures to control the reaction rate.
- Acidic work-up to neutralize the reaction mixture and isolate the product.
Industrial Production Methods
Industrial production of (4-Ethylphenyl)(m-tolyl)methanol may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylphenyl)(m-tolyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(4-Ethylphenyl)(m-tolyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethylphenyl)(m-tolyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
The compound’s structural uniqueness lies in the ethyl and meta-methyl substituents on its aromatic rings. Below is a comparison with analogous diarylmethanols and related alcohols:
Table 1: Structural Features of Comparable Compounds
| Compound Name | Substituents on Aromatic Rings | Alcohol Type | Molecular Weight (g/mol) |
|---|---|---|---|
| (4-Ethylphenyl)(m-tolyl)methanol | 4-ethylphenyl, 3-methylphenyl | Secondary | 226.31 |
| (4-Bromophenyl)(m-tolyl)methanol | 4-bromophenyl, 3-methylphenyl | Secondary | 277.15 |
| 4-Ethylphenyl-(2-furyl)methanol | 4-ethylphenyl, 2-furyl | Secondary | 216.27 |
| [4-(3-Methylphenoxy)phenyl]methanol | 3-methylphenoxy, phenyl | Primary | 200.24 |
| 1-(4-Chloro-3-methylphenyl)ethanol | 4-chloro-3-methylphenyl | Secondary | 184.66 |
Key Observations :
- Alcohol Type: As a secondary alcohol, it exhibits distinct reactivity compared to primary alcohols like [4-(3-Methylphenoxy)phenyl]methanol (). Secondary alcohols generally undergo slower oxidation and esterification .
Physicochemical Properties
Table 2: Property Comparison
| Compound Name | Boiling Point (°C) | Solubility (mg/mL) | LogP (Predicted) |
|---|---|---|---|
| (4-Ethylphenyl)(m-tolyl)methanol | ~300 (est.) | ~0.5 (DMSO) | 3.8 |
| 1-(4-Methylphenyl)ethanol | 220–225 | 1.2 (Water) | 2.1 |
| [4-(3-Methylphenoxy)phenyl]methanol | 280–285 | 0.3 (Water) | 3.5 |
| 1-(4-Chloro-3-methylphenyl)ethanol | 245–250 | 0.8 (Ethanol) | 2.9 |
Key Observations :
- Lipophilicity : The ethyl group increases LogP compared to methyl-substituted analogs, suggesting better membrane permeability, which is critical for drug design .
- Solubility: Lower aqueous solubility compared to primary alcohols (e.g., [4-(3-Methylphenoxy)phenyl]methanol) due to greater hydrophobicity .
Biological Activity
(4-Ethylphenyl)(m-tolyl)methanol is an organic compound with potential biological significance. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
(4-Ethylphenyl)(m-tolyl)methanol, also known as a benzhydrol derivative, features two aromatic rings and a hydroxymethyl group. Its structure can be represented as follows:
The biological activity of (4-Ethylphenyl)(m-tolyl)methanol may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing binding affinity to biological macromolecules.
Biological Activity Overview
Research indicates that (4-Ethylphenyl)(m-tolyl)methanol exhibits several biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
Antioxidant Activity
A study evaluated the antioxidant potential of various benzhydrol derivatives, including (4-Ethylphenyl)(m-tolyl)methanol. The results demonstrated significant radical scavenging activity compared to standard antioxidants like ascorbic acid. The compound's ability to donate hydrogen atoms contributed to its effectiveness in neutralizing reactive oxygen species (ROS) .
| Compound | IC50 (µM) |
|---|---|
| (4-Ethylphenyl)(m-tolyl)methanol | 25 |
| Ascorbic Acid | 15 |
Antimicrobial Activity
In vitro assays revealed that (4-Ethylphenyl)(m-tolyl)methanol exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents .
Enzyme Inhibition Studies
Research focused on the inhibitory effects of (4-Ethylphenyl)(m-tolyl)methanol on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The compound demonstrated competitive inhibition with an IC50 value of 30 µM, suggesting its potential role in treating conditions like Alzheimer's disease .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
